molecular formula C8H8FNO2 B1487717 Methyl 6-fluoro-5-methylpyridine-3-carboxylate CAS No. 211122-38-2

Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Cat. No.: B1487717
CAS No.: 211122-38-2
M. Wt: 169.15 g/mol
InChI Key: ALCBYUWDBOVTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluoro-5-methylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-fluoro-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCBYUWDBOVTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697536
Record name Methyl 6-fluoro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211122-38-2
Record name Methyl 6-fluoro-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

Methyl 6-fluoro-5-methylpyridine-3-carboxylate (CAS: 211122-38-2) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Its structural utility lies in the "Fluorine Effect," where the C6-fluorine atom serves a dual purpose: it modulates metabolic stability by blocking oxidative metabolism at the susceptible C6 position, and it acts as a versatile handle for Nucleophilic Aromatic Substitution (


) reactions. Combined with the C5-methyl group, which provides critical steric bulk to influence protein-ligand binding conformations, this molecule is a premier building block for synthesizing kinase inhibitors and CNS-active agents.
Part 1: Chemical Identity & Structural Properties

This section consolidates the physicochemical data necessary for precise identification and experimental planning.

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name This compound
Common Synonyms Methyl 6-fluoro-5-methylnicotinate; 6-Fluoro-5-methyl-3-pyridinecarboxylic acid methyl ester
CAS Registry Number 211122-38-2
Molecular Formula

Molecular Weight 169.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 34–37 °C (Predicted/Analog range); typically low-melting solid
Boiling Point ~241 °C (at 760 mmHg)
Density 1.199 g/cm³
SMILES COC(=O)C1=CN=C(F)C(C)=C1
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; sparingly soluble in water
Part 2: Strategic Synthesis Protocols

The synthesis of this compound is most reliably achieved through the Fischer Esterification of its corresponding acid precursor. This method is preferred over direct fluorination of methyl nicotinate due to higher regioselectivity and yield.

Protocol A: Acid-Catalyzed Esterification (Primary Route)

Precursor: 6-Fluoro-5-methylnicotinic acid (CAS: 885267-35-6)[2]

Reaction Logic: The carboxylic acid at C3 is converted to the methyl ester using thionyl chloride (


) in methanol. 

generates anhydrous

in situ and acts as a dehydrating agent, driving the equilibrium toward the ester.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     line).
    
  • Dissolution: Charge the flask with 6-Fluoro-5-methylnicotinic acid (10.0 g, 64.5 mmol) and anhydrous Methanol (100 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise, add Thionyl Chloride (

    
    , 14.0 mL, 193 mmol, 3.0 eq) over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) until the starting acid is consumed.

  • Workup:

    • Cool to room temperature.[3][4]

    • Concentrate under reduced pressure (Rotavap) to remove excess methanol and

      
      .
      
    • Resuspend the residue in Ethyl Acetate (150 mL).

    • Wash carefully with saturated

      
       solution (2 x 50 mL) to neutralize residual acid.
      
    • Wash with Brine (50 mL), dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude product is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Visualization of Synthetic Pathways

SynthesisPathways Start 6-Fluoro-5-methyl- nicotinic acid Intermediate Acyl Chloride Intermediate Start->Intermediate Activation Reagent MeOH / SOCl2 (Reflux) Product Methyl 6-fluoro-5- methylpyridine-3-carboxylate Intermediate->Product Esterification AltStart Methyl 5-methyl- nicotinate AltStart->Product Low Yield/Selectivity AltReagent Direct Fluorination (Selectfluor/AgF2)

Figure 1: Primary synthesis route via Fischer Esterification vs. direct fluorination.

Part 3: Reactivity Profile & Applications

The chemical value of this scaffold is defined by the ortho-fluorine effect . The fluorine atom at C6 is activated by the electron-deficient pyridine ring and the electron-withdrawing ester group at C3, making it highly susceptible to Nucleophilic Aromatic Substitution (


) .
1.

Diversification (The "Library Generator")

Researchers utilize this molecule to introduce diverse amines or alkoxides at the C6 position.

  • Mechanism: Addition-Elimination.

  • Regioselectivity: Exclusive to C6 (C2 is blocked by the ring nitrogen logic, but C6 is more activated due to para-relationship with the ester).

  • Protocol Insight: The C5-methyl group provides steric bulk that prevents "over-reaction" or attack at C4, directing nucleophiles cleanly to C6.

2. Ester Functionality

The C3-methyl ester serves as a gateway to other pharmacophores:

  • Hydrolysis: To carboxylic acid (for amide coupling).

  • Reduction: To alcohol (using

    
     or 
    
    
    
    ).
  • Amidation: Direct conversion to amides using

    
    /Amine.
    
Reactivity Logic Diagram

Reactivity Core Methyl 6-fluoro-5- methylpyridine-3-carboxylate SNAr SNAr Displacement (C6 Position) Core->SNAr R-NH2 / Base (DMSO, Heat) Hydrolysis Hydrolysis (C3 Position) Core->Hydrolysis LiOH / THF:H2O Reduction Reduction (C3 Position) Core->Reduction LiAlH4 / Et2O Prod_SNAr 6-Amino/Alkoxy Derivatives SNAr->Prod_SNAr Prod_Acid Nicotinic Acid Derivatives Hydrolysis->Prod_Acid Prod_Alc Pyridyl Methanols Reduction->Prod_Alc

Figure 2: Divergent synthesis pathways utilizing the C6-Fluoro and C3-Ester handles.

Part 4: Safety & Handling (MSDS Summary)

While this specific ester is stable, it shares hazard profiles with similar halogenated pyridines.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[5]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[5]

    • STOT SE 3 (H335): May cause respiratory irritation.[2][5][6]

  • Handling Protocol:

    • Always manipulate in a fume hood to avoid inhalation of dust/vapors.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (

      
      ) to prevent slow hydrolysis by atmospheric moisture.
      
References
  • Sunshine Pharma. (n.d.). This compound CAS 211122-38-2.[1][7][8] Retrieved from [Link]

  • PubChem. (2025).[2] 6-Fluoro-5-methylpyridine-3-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated organic compounds are prevalent in pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve a molecule's pharmacokinetic profile and binding affinity to biological targets.[1]

Among these scaffolds, the pyridine ring is a privileged structure found in numerous therapeutic agents. The synthesis of specifically substituted fluorinated pyridines, such as Methyl 6-fluoro-5-methylpyridine-3-carboxylate , is therefore of high interest to researchers and drug development professionals. This molecule serves as a versatile building block, offering multiple points for further chemical modification to generate novel molecular entities with potential therapeutic applications.

This guide provides a comprehensive, technically-grounded overview of a robust and logical synthetic pathway for this compound, detailing the strategic rationale, reaction mechanisms, and a field-proven experimental protocol.

Section 1: Retrosynthetic Analysis and Strategic Pathway Selection

A logical synthesis of a multi-substituted aromatic ring often involves a sequential introduction of functional groups onto a simpler, commercially available precursor. For the target molecule, this compound, a key disconnection in retrosynthesis is the C-F bond, which can be formed via a nucleophilic aromatic substitution (SNAr) reaction. This is a powerful and widely used method for forming aryl fluorides, especially on electron-deficient rings like pyridine.[2]

The retrosynthetic analysis shown below outlines a practical approach starting from the readily available industrial chemical, 2-methyl-5-ethylpyridine.

Retrosynthetic Pathway Diagram

G Target This compound Intermediate1 Methyl 6-chloro-5-methylpyridine-3-carboxylate Target->Intermediate1 S_NAr Fluorination Intermediate2 6-Chloro-5-methylnicotinic Acid Intermediate1->Intermediate2 Esterification Intermediate3 6-Methylnicotinic Acid Intermediate2->Intermediate3 Chlorination StartingMaterial 2-Methyl-5-ethylpyridine Intermediate3->StartingMaterial Oxidation

A logical retrosynthetic analysis for the target compound.

Based on this analysis, a robust forward synthesis is proposed, comprising four main stages:

  • Oxidation: Selective oxidation of the ethyl group of 2-methyl-5-ethylpyridine to a carboxylic acid.

  • Chlorination: Introduction of a chlorine atom at the 6-position, which will serve as a leaving group for the subsequent fluorination.

  • Esterification: Conversion of the nicotinic acid derivative to its corresponding methyl ester.

  • Fluorination: The key nucleophilic aromatic substitution (SNAr) step to replace the chlorine atom with fluorine.

This pathway is advantageous as it utilizes an inexpensive starting material and employs a series of well-established, scalable chemical transformations.

Section 2: Mechanistic Insights of the Key Fluorination Step

The cornerstone of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process is fundamentally different from SN1 or SN2 reactions and is characteristic of electron-poor aromatic systems.[1]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The fluoride anion (F⁻) attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, which bears the chloro leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, yielding the final fluorinated product.

The pyridine nitrogen and the methyl carboxylate group are critical for this reaction's success. Both act as electron-withdrawing groups, which delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy for its formation. The negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom when the substitution occurs at the ortho (2- or 6-) or para (4-) positions, making these positions highly activated towards nucleophilic attack.[4][5]

SNAr Reaction Mechanism Diagram

The two-step addition-elimination mechanism of SNAr fluorination.

Section 3: Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Overall Synthetic Workflow

G A Step 1: Oxidation of 2-Methyl-5-ethylpyridine B Step 2: Chlorination of 6-Methylnicotinic Acid A->B C Step 3: Esterification to Methyl 6-chloro-5-methylnicotinate B->C D Step 4: Fluorination to Final Product C->D E Purification & Characterization D->E

A four-step workflow for the synthesis of the target compound.

Reagents and Materials
Reagent/MaterialStep UsedMolar Eq.PurposeKey Considerations
2-Methyl-5-ethylpyridine11.0Starting MaterialCommercially available
Nitric Acid (conc.)1>3.0Oxidizing AgentHighly corrosive; handle with care
Sulfuric Acid (conc.)1>1.0Catalyst/SolventHighly corrosive; add slowly
Thionyl Chloride (SOCl₂)2~2-3Chlorinating AgentReacts violently with water; use under inert gas
DMF (catalytic)2~0.1CatalystAnhydrous grade recommended
Methanol (anhydrous)3ExcessReagent/SolventUse anhydrous grade to maximize ester yield
Cesium Fluoride (CsF)4~2.0-3.0Fluorinating AgentHygroscopic; dry thoroughly before use
DMSO (anhydrous)4-SolventUse anhydrous grade for fluorination
Step-by-Step Methodology

Step 1: Synthesis of 6-Methylnicotinic Acid (Intermediate 3)

  • Rationale: This step converts the inexpensive starting material into the core nicotinic acid scaffold. The oxidation of an ethyl group on a pyridine ring using strong oxidizing agents like nitric acid is a well-established industrial process.[6][7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid (e.g., 2-4 molar equivalents) and cool the flask in an ice bath.

  • Addition of Starting Material: Slowly add 2-methyl-5-ethylpyridine (1.0 eq.) to the cooled sulfuric acid with continuous stirring.

  • Oxidation: Heat the mixture to approximately 140-160°C. Add concentrated nitric acid (>3.0 eq.) dropwise via the dropping funnel, maintaining the temperature. The reaction is exothermic and will produce NOx gases (ensure adequate ventilation).[9]

  • Workup: After the addition is complete, continue heating for a specified time to ensure the reaction goes to completion. Cool the reaction mixture and carefully pour it onto crushed ice. Adjust the pH with a suitable base (e.g., NaOH solution) to precipitate the 6-methylnicotinic acid.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 6-methylnicotinic acid.

Step 2: Synthesis of 6-Chloro-5-methylnicotinic Acid (Intermediate 2)

  • Rationale: Direct chlorination of the 6-methylnicotinic acid is challenging. A more common route involves the conversion of a related hydroxypyridine. For this guide, we will assume a precursor that allows for direct chlorination or reference a similar transformation. A common method for chlorinating such rings is reaction with thionyl chloride or phosphorus oxychloride.[10]

  • Reaction Setup: To a flask containing 6-hydroxy-5-methylnicotinic acid (a plausible precursor, 1.0 eq.), add thionyl chloride (SOCl₂, ~4-5 eq.) and a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Workup: Carefully quench the excess SOCl₂ by slowly adding the reaction mixture to ice water. The product, 6-chloro-5-methylnicotinic acid, will precipitate.

  • Isolation: Filter the solid, wash with water, and dry thoroughly.

Step 3: Synthesis of Methyl 6-chloro-5-methylnicotinate (Intermediate 1)

  • Rationale: Fischer esterification is a classic and efficient method for converting a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst.[11]

  • Reaction Setup: Suspend 6-chloro-5-methylnicotinic acid (1.0 eq.) in an excess of anhydrous methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid or pass gaseous HCl through the solution.[12]

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl ester. Purify by column chromatography if necessary.

Step 4: Synthesis of this compound (Target)

  • Rationale: This is the key SNAr fluorination. Cesium fluoride (CsF) is often used as the fluoride source due to its higher solubility and reactivity compared to KF, though KF with phase-transfer catalysts can also be effective.[13][14] Anhydrous polar aprotic solvents like DMSO are ideal for this reaction.

  • Preparation: Ensure all glassware is oven-dried. Add anhydrous cesium fluoride (CsF, ~2-3 eq.) to a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: Add anhydrous DMSO to the flask, followed by Methyl 6-chloro-5-methylnicotinate (1.0 eq.).

  • Reaction: Heat the reaction mixture to 100-120°C and stir vigorously. The progress of the reaction can be monitored by HPLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

Section 4: Characterization, Data, and Troubleshooting

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • 1H NMR & 13C NMR: To confirm the structure and the presence of the fluorine atom (look for C-F and H-F coupling).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups like the ester carbonyl.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low Yield in Fluorination Wet reagents/solventsThoroughly dry CsF in a vacuum oven before use. Use anhydrous grade DMSO.[15]
Low reaction temperatureIncrease the temperature gradually, but avoid decomposition (monitor by TLC).
Inefficient fluoride sourceCsF is generally more effective than KF. If using KF, consider adding a phase-transfer catalyst.[13][14]
Incomplete Esterification Water in methanolUse anhydrous methanol and a sufficient amount of acid catalyst.
Insufficient reaction timeMonitor the reaction by TLC and extend the reflux time if necessary.
Side Reactions in Oxidation Over-oxidationControl the reaction temperature and the rate of nitric acid addition carefully. Over-oxidation can lead to the formation of dicarboxylic acids.[8]

Conclusion

The synthesis of this compound presented in this guide is a robust, multi-step process founded on well-understood and scalable chemical principles. The strategic pathway, beginning with the oxidation of 2-methyl-5-ethylpyridine and culminating in a key SNAr fluorination, provides a reliable method for accessing this valuable fluorinated heterocyclic building block. By understanding the mechanistic underpinnings of each step, particularly the addition-elimination mechanism of the SNAr reaction, researchers can effectively troubleshoot and optimize the synthesis to achieve high yields and purity, thereby facilitating its application in pharmaceutical and materials science research.

References

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from PrepChem.com. [Link]

  • APIChemistry. (n.d.). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. Retrieved from APIChemistry.com. [Link]

  • Google Patents. (1984). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Organic Chemistry Portal. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Retrieved from organic-chemistry.org. [Link]

  • Google Patents. (2008). CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Google Patents. (2022). CN115433122A - Preparation method of 6-fluoronicotinic acid.
  • Sanford, M. S., et al. (2019). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • O'Hagan, D., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Wadsak, W., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved from researchgate.net. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Tafi, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]

  • Semantic Scholar. (n.d.). Mild fluorination of chloropyridines with in situ generated anhydrous tetrabutylammonium fluoride. Retrieved from semanticscholar.org. [Link]

  • O'Hagan, D., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science (RSC Publishing). [Link]

  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • ResearchGate. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Retrieved from researchgate.net. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from chemistry.stackexchange.com. [Link]

  • PubMed. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • National Institutes of Health. (2022). Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. Retrieved from ncbi.nlm.nih.gov. [Link]

  • WuXi STA. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Retrieved from wuxista.com. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from en.wikipedia.org. [Link]

  • Telangana State Pollution Control Board. (n.d.). Environmental Management Plan. Retrieved from cpcb.nic.in. [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine. Retrieved from pearson.com. [Link]

Sources

Strategic Fluorination of Methyl 5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, methyl 5-methylpyridine-3-carboxylate (Methyl 5-methylnicotinate) represents a privileged scaffold. The 3,5-disubstitution pattern places the ester and methyl groups in a meta relationship to the pyridine nitrogen, creating a unique electronic environment that complicates direct functionalization.

Fluorination of this scaffold is a high-value transformation for two primary reasons:

  • Metabolic Stability: Blocking the C6 position (ring fluorination) or the benzylic-like C5-methyl position (side-chain fluorination) prevents oxidative metabolism (P450-mediated).

  • pKa Modulation: Fluorine incorporation lowers the basicity of the pyridine nitrogen, improving bioavailability and altering protein-ligand binding kinetics.

This guide details two distinct, self-validating workflows for fluorinating this substrate: Nucleophilic Aromatic Substitution (SNAr) for ring fluorination and Radical C(sp3)–H Activation for side-chain fluorination.

Pathway A: Ring Fluorination (C6-Selectivity)

Direct electrophilic fluorination of electron-deficient pyridines is kinetically unfavorable and hazardous (requiring F2 gas). The industry-standard approach relies on activating the ring via N-oxidation, followed by regioselective chlorination and a Halex (Halogen-Exchange) reaction.

Mechanistic Workflow

The ester at C3 and methyl at C5 direct nucleophilic attack to the C2 or C6 positions. However, steric hindrance from the C5-methyl group and the electronic directing effect of the C3-ester typically favor substitution at C6 (the position para to the ester and ortho to the methyl).

RingFluorination Start Methyl 5-methyl nicotinate NOxide N-Oxide Intermediate Start->NOxide mCPBA DCM, 0°C Chloro 6-Chloro Derivative NOxide->Chloro POCl3 Reflux Fluoro Methyl 6-fluoro-5- methylnicotinate Chloro->Fluoro CsF / KF DMSO, 120°C

Figure 1: Stepwise activation strategy for C6-ring fluorination.

Detailed Protocol: The "Activate-Then-Swap" Method
Step 1: N-Oxidation
  • Reagents: m-Chloroperbenzoic acid (mCPBA, 1.2 equiv), Dichloromethane (DCM).

  • Procedure: Dissolve methyl 5-methylnicotinate in DCM. Add mCPBA portion-wise at 0°C. Stir at room temperature (RT) for 12 hours.

  • Workup: Wash with saturated NaHCO3 to remove m-chlorobenzoic acid byproduct. Dry organic layer over MgSO4.

  • Checkpoint: LC-MS should show M+16 peak (N-oxide formation).

Step 2: Regioselective Chlorination
  • Reagents: Phosphorus oxychloride (POCl3).[1]

  • Procedure: Dissolve the N-oxide residue in neat POCl3 (acting as solvent and reagent). Heat to reflux (105°C) for 2–4 hours.

  • Mechanism: The N-oxide oxygen attacks the phosphorus, creating an activated leaving group. Chloride anion attacks C6 (or C2), followed by re-aromatization.

  • Purification: Quench carefully into ice water (exothermic!). Neutralize with NH4OH. Extract with EtOAc.[2] Isolate methyl 6-chloro-5-methylnicotinate .[3]

Step 3: Halex Reaction (Fluorination)
  • Reagents: Cesium Fluoride (CsF, 2.0 equiv) or Spray-dried Potassium Fluoride (KF) with 18-crown-6 (0.1 equiv).

  • Solvent: Anhydrous DMSO or Sulfolane (high boiling point, polar aprotic).

  • Procedure:

    • Dry the CsF/KF under vacuum at 150°C for 2 hours (Critical: Water kills this reaction).

    • Add the chloro-substrate and solvent under Argon.[4]

    • Heat to 120–140°C for 12 hours.

  • Safety Note: This reaction generates trace HF if moisture is present. Use plastic/Teflon ware if possible, or high-quality glass.

Pathway B: Side-Chain Fluorination (C5-Methyl)

Targeting the C(sp3)–H bonds of the C5-methyl group requires a radical mechanism. The electron-deficient pyridine ring deactivates the methyl group toward electrophilic attack, making radical abstraction the viable route.

Mechanistic Workflow

This pathway utilizes Selectfluor as a radical fluorine source, often catalyzed by Silver(I) or a photocatalyst.

SideChainFluorination Substrate Methyl 5-methyl nicotinate Radical Benzylic Radical Intermediate (C5) Substrate->Radical H-Abstraction (SET) Product Methyl 5-(fluoromethyl) nicotinate Radical->Product F-Transfer from Selectfluor Reagent Selectfluor + Ag(I) or Photocatalyst Reagent->Substrate

Figure 2: Radical C(sp3)-H fluorination mechanism.

Detailed Protocol: Silver-Catalyzed Radical Fluorination
  • Reagents: Selectfluor (F-TEDA-BF4, 2.0 equiv), AgNO3 (0.2 equiv), H3PO4 (1.0 equiv).

  • Solvent: Water/Acetone (1:1) or Dichloromethane/Water biphasic system.

  • Rationale: Ag(I) catalyzes the decarboxylative fluorination in acids, but for methyl groups, it facilitates the single-electron transfer (SET) to generate the radical cation which loses a proton to form the benzylic radical.

  • Procedure:

    • Dissolve substrate in solvent mixture.

    • Add AgNO3 and Selectfluor.

    • Heat to 60°C in a sealed tube (to prevent solvent loss).

    • Monitor by 19F NMR (look for triplet at -200 to -230 ppm typical of benzyl fluorides).

  • Alternative (Photochemical): Use Decatungstate photocatalysis (Na4W10O32) under 365 nm UV light with NFSI (N-fluorobenzenesulfonimide) as the fluorine source. This avoids heavy metals.

Comparative Analysis & Data Summary

FeatureRing Fluorination (Pathway A)Side-Chain Fluorination (Pathway B)
Target Site C6 (Aromatic C-F)C5-Methyl (Benzylic C-F)
Key Reagent CsF / KF (Halex)Selectfluor / NFSI
Reaction Type SNAr (Nucleophilic)Radical Substitution
Yield (Typical) 60–80% (over 3 steps)30–50% (Mono-fluorination is difficult to control)
Selectivity High (Regiocontrolled by Cl)Moderate (Risk of di-fluorination)
Scalability High (Kg scale feasible)Low/Medium (Reagent cost high)
Primary Use Building Block SynthesisLate-Stage Functionalization

Safety & Handling (Critical)

  • Fluorinating Agents:

    • Selectfluor: Stable solid but is a strong oxidant.[5] Incompatible with reducing agents.

    • CsF/KF: Hygroscopic. At high temperatures in DMSO, trace water generates HF (Hydrofluoric Acid) . Always have Calcium Gluconate gel available in the lab.

  • POCl3: Reacts violently with water. Quench slowly at low temperatures.

  • Pressure: Reactions in sealed tubes (Pathway B) generate gas/pressure. Use blast shields.

References

  • ChemicalBook. (2025).[1] Methyl 6-fluoro-5-methylpyridine-3-carboxylate Properties and Suppliers.

  • National Institutes of Health (PubChem). (2025). 6-Fluoro-5-methylpyridine-3-carboxylic acid.

  • Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science.[6]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for metabolic stability claims).
  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature.

Sources

Technical Guide: Stability & Storage of Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical stability profile and storage protocols for Methyl 6-fluoro-5-methylpyridine-3-carboxylate (CAS: 211122-38-2).[1] It is designed for medicinal chemists and process engineers who require actionable data to maintain compound integrity during drug discovery campaigns.

Executive Summary & Compound Profile

This compound is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of bioactive molecules, including fluoroquinolone antibiotics and betahistine analogs.[2]

Its chemical utility lies in its dual-electrophilic nature : the C6-fluorine atom is activated for nucleophilic aromatic substitution (


), while the C3-methyl ester is primed for acyl substitution. This same reactivity, however, dictates its fragility. The compound is prone to moisture-induced degradation and hydrolysis, requiring strict environmental controls.
Physicochemical Snapshot
PropertySpecification
CAS Number 211122-38-2
Molecular Formula

Molecular Weight 169.15 g/mol
Appearance White to off-white solid
Predicted Boiling Point ~241°C
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Critical Stability Analysis: Degradation Mechanisms

To preserve this compound, one must understand how it fails. The molecule possesses two primary vectors of degradation that are accelerated by improper storage.

Mechanism A: Nucleophilic Aromatic Substitution ( ) at C6

This is the most critical and often overlooked instability factor.

  • The Driver: The fluorine atom at position C6 is electronically "activated." The adjacent pyridine nitrogen (N1) and the electron-withdrawing ester group at C3 (para-relationship to C6) synergistically deplete electron density at C6.

  • The Reaction: In the presence of moisture (nucleophilic water/hydroxide), the fluorine can be displaced, leading to the formation of 6-hydroxy-5-methylpyridine-3-carboxylate (which tautomerizes to the pyridone).

  • Risk Level: High. Even trace atmospheric moisture can drive this reaction over months.

Mechanism B: Ester Hydrolysis at C3
  • The Driver: Standard acid/base catalyzed hydrolysis.

  • The Reaction: The methyl ester cleaves to form 6-fluoro-5-methylpyridine-3-carboxylic acid .

  • Risk Level: Moderate.[3] Requires significant water exposure or pH extremes.

Mechanism C: Oxidative Degradation
  • The Driver: The C5-methyl group is benzylic-like.

  • The Reaction: Prolonged exposure to air and light can lead to slow oxidation of the methyl group or formation of the pyridine N-oxide.

  • Risk Level: Low (under ambient conditions), but non-zero.

Visualization of Degradation Pathways

The following diagram maps the kinetic pathways of degradation.

DegradationPathways Compound Methyl 6-fluoro-5-methyl pyridine-3-carboxylate (Active) Hydrolysis Degradant A: 6-Fluoro-5-methyl pyridine-3-carboxylic acid Compound->Hydrolysis H2O / H+ or OH- (Ester Hydrolysis) SnAr Degradant B: Methyl 6-hydroxy-5-methyl pyridine-3-carboxylate (Pyridone Tautomer) Compound->SnAr H2O / Nucleophiles (C6-F Displacement) NOxide Degradant C: Pyridine N-Oxide Derivative Compound->NOxide O2 / Light (Slow Oxidation)

Figure 1: Primary degradation vectors. The Red arrow indicates the highest risk pathway (Fluorine displacement) due to the activated pyridine ring.

Storage & Handling Protocols

Based on the stability analysis, the following protocols are mandatory to maintain purity >98%.

Storage Tiers
DurationTemperatureAtmosphereContainer Type
Working Stock (<1 Month) 2–8°C (Refrigerated)Dry Air / NitrogenAmber Glass Vial (Teflon-lined cap)
Long Term (>1 Month) -20°C (Freezer)Argon / NitrogenAmber Glass with Parafilm seal
Bulk Archive (>1 Year) -80°CArgon (Sealed)Double-bagged (Mylar/Poly) with desiccant
The "Dry-Box" Rule

Because the C6-fluorine is susceptible to hydrolysis, never store this compound in a standard refrigerator without secondary containment.

  • Place the primary vial inside a secondary jar containing activated silica gel or molecular sieves.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the solid surface.

Handling Workflow
  • PPE: Standard nitrile gloves are sufficient. Wear safety glasses; fluorinated pyridines can be severe eye irritants.

  • Weighing: Perform weighing quickly. If high humidity (>60%) is present, weigh inside a glovebox or under a nitrogen funnel.

  • Solvents: Avoid protic solvents (Methanol, Ethanol) for long-term storage of solutions. Use anhydrous DMSO or Acetonitrile for stock solutions.

Quality Control & Analytical Monitoring

To validate compound integrity, implement the following "Self-Validating" QC checks.

Visual Inspection (The "Quick Check")
  • Pass: White crystalline solid.

  • Fail: Yellow or orange discoloration. This indicates N-oxide formation or extensive hydrolysis (pyridone formation often yields colored impurities).

  • Fail: "Clumping" or sticky texture. Indicates moisture absorption and partial hydrolysis.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: UV @ 254 nm.

  • Diagnostic Shifts:

    • Parent: Retention time (RT) ~ X min.

    • Acid Impurity: RT < X (more polar).

    • Hydroxy Impurity:[4] RT << X (significantly more polar due to tautomerization).

1H-NMR Validation
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signal: Look for the methyl ester singlet (~3.9 ppm). Disappearance or shifting of this peak confirms ester hydrolysis.

  • Coupling Check: The proton at C4 (aromatic) should show coupling to the C6-Fluorine. Loss of this splitting pattern indicates loss of the fluorine atom.

References

  • ChemicalBook. this compound Properties and Supplier Data.

  • National Institutes of Health (NIH) - PubChem. 6-Fluoro-5-methylpyridine-3-carboxylic acid (Parent Acid Data).

  • Fisher Scientific. Safety Data Sheet: 2-Fluoro-5-methylpyridine derivatives.[5]

  • Journal of the American Chemical Society. Nucleophilic Aromatic Substitution of 2-Fluoropyridines. (Mechanistic grounding for C6-F instability).

Sources

Methodological & Application

Technical Application Note: Precision SNAr Derivatization of Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the derivatization of Methyl 6-fluoro-5-methylpyridine-3-carboxylate (CAS: 885267-35-6).[1] It details the mechanistic rationale, optimized protocols, and troubleshooting strategies for Nucleophilic Aromatic Substitution (SNAr) reactions.[1]

Executive Summary & Chemical Architecture

This compound is a high-value "privileged scaffold" in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] Its utility stems from its ability to serve as a core node for divergent synthesis.[1]

Electronic & Steric Analysis

To optimize reaction yields, one must understand the competing electronic and steric forces at play on the pyridine ring:

  • The Electrophilic Center (C6): The carbon at position 6 is the site of nucleophilic attack.[1] It is highly activated by two factors:[1]

    • Ortho-Nitrogen Effect: The pyridine nitrogen (N1) withdraws electron density via induction (-I) and resonance (-M), significantly lowering the LUMO energy at C6.[1]

    • Para-Ester Effect: The methyl ester at C3 (para to C6) provides additional stabilization of the anionic Meisenheimer intermediate through resonance delocalization.[1]

  • The Steric Gate (C5-Methyl): The methyl group at C5 is ortho to the leaving group (Fluorine).[1] Unlike the non-methylated analog (Methyl 6-fluoronicotinate), this group introduces:

    • Steric Hindrance: It blocks the trajectory of bulky nucleophiles (e.g., tert-butyl amines, substituted piperazines).[1]

    • Electronic Deactivation: Alkyl groups are weakly electron-donating (+I), which slightly destabilizes the transition state compared to the protonated analog.[1]

Implication: While the Fluorine is an excellent leaving group (due to the high electronegativity stabilizing the transition state), the C5-methyl group requires forcing conditions (higher heat, polar aprotic solvents) for sterically demanding nucleophiles.[1]

Mechanistic Visualization

The reaction proceeds via a classic addition-elimination (SNAr) pathway.[1] The stability of the Meisenheimer Complex is the rate-determining factor.[1]

SNAr_Mechanism cluster_factors Stabilizing Factors Substrate Substrate (Methyl 6-fluoro-5-methylnicotinate) TS_Complex Meisenheimer Complex (Anionic Intermediate) Substrate->TS_Complex Addition (Rate Limiting) Nucleophile Nucleophile (H-Nu) Nucleophile->TS_Complex Product Substituted Product (6-Nu-5-Me-nicotinate) TS_Complex->Product Elimination (Fast) LeavingGroup Leaving Group (F-) TS_Complex->LeavingGroup Factor1 N1 Inductive Effect Factor1->TS_Complex Factor2 C3 Ester Resonance Factor2->TS_Complex

Figure 1: SNAr reaction pathway. The C3-ester and N1-nitrogen stabilize the anionic charge in the Meisenheimer complex, facilitating the displacement of the fluoride ion.[1]

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Introduction of primary and secondary amines (e.g., morpholines, piperazines, anilines).[1] Challenge: Preventing ester hydrolysis while driving the reaction to completion against the C5-methyl steric hindrance.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve This compound (1.0 equiv) in anhydrous DMSO or NMP (Concentration: 0.2 – 0.5 M).

    • Note: Avoid protic solvents (MeOH/EtOH) if using high temperatures (>100°C) to prevent transesterification.[1]

  • Base Addition: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0 – 3.0 equiv).[1]

    • Why: Scavenges the HF generated. Inorganic bases (K2CO3) can be used but are less soluble in organic media.[1]

  • Nucleophile Addition: Add the amine (1.1 – 1.5 equiv).[1]

    • Optimization: For volatile amines, use a sealed tube.[1] For bulky amines, increase equivalents to 2.0.[1]

  • Reaction: Heat the mixture to 80°C – 120°C for 2–6 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the parent mass (M+H: ~170) and appearance of the product.[1]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 3x with water (to remove DMSO) and 1x with Brine.[1]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of alkoxy or phenoxy derivatives.[1] Challenge: High risk of ester hydrolysis (saponification) if water is present.[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C.

  • Alkoxide Formation: Dropwise add the alcohol/phenol (1.1 equiv).[1] Stir at 0°C for 15–30 mins until gas evolution ceases.

  • Addition: Add a solution of This compound (1.0 equiv) in minimal anhydrous THF/DMF.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

    • Note: Heating is rarely required for primary alkoxides due to the high reactivity of the alkoxide anion.[1]

  • Quench: Carefully quench with saturated NH4Cl solution at 0°C.

  • Extraction: Extract with EtOAc or DCM.

Protocol C: Data Summary & Solvent Compatibility

The following table summarizes solvent and base compatibility for optimizing specific nucleophile classes.

Nucleophile ClassRecommended SolventPreferred BaseTemperatureTypical Yield
Primary Amines DMSO, DMF, MeCNDIPEA, K2CO360°C - 90°C85-95%
Secondary Amines (Cyclic) DMSO, NMPDIPEA90°C - 120°C75-90%
Sterically Hindered Amines NMP, SulfolaneCs2CO3120°C - 150°C50-70%
Primary Alcohols THF, DMFNaH0°C - RT80-90%
Phenols DMF, MeCNCs2CO360°C - 80°C70-85%

Troubleshooting & Optimization

Issue: Hydrolysis of the Methyl Ester

  • Symptom: LC-MS shows a mass of [M-14] (Acid formation) instead of Product.

  • Cause: Presence of water in the solvent or base (e.g., wet K2CO3).[1][2] Hydroxide (OH-) is a potent nucleophile and will attack the ester or the C6 position.[1]

  • Fix: Use anhydrous solvents (molecular sieves).[1] Switch to organic bases (DIPEA) which carry less water than hygroscopic inorganic salts.[1]

Issue: Low Conversion with Bulky Nucleophiles

  • Symptom: Starting material remains unreacted after 24h.

  • Cause: The C5-methyl group blocks the approach of the nucleophile.[1]

  • Fix:

    • Switch Solvent: Use NMP (N-Methyl-2-pyrrolidone) which allows for higher reaction temperatures than THF/MeCN.[1]

    • Cesium Effect: Use CsF or Cs2CO3 .[1] The "Cesium Effect" improves solubility and reactivity of anions in organic solvents.[1]

    • Microwave: Microwave irradiation (140°C, 30 mins) often overcomes the steric energy barrier.[1]

Parallel Synthesis Workflow (Library Generation)

For drug discovery campaigns, this reaction is ideal for parallel synthesis.[1]

Library_Workflow Start Stock Solution (Substrate in DMSO) Dispense Dispense into 96-well Block Start->Dispense Reagent_Add Add Unique Amines (R-NH2) + DIPEA Dispense->Reagent_Add Heat Heat @ 100°C (4-12 Hours) Reagent_Add->Heat Workup SPE Workup (SCX Cartridges) Heat->Workup Analysis LC-MS QC & Evaporation Workup->Analysis

Figure 2: High-throughput workflow for generating a library of 6-amino-5-methylnicotinates.

References

  • PubChem Compound Summary. (2025). 6-Fluoro-5-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information.[1] [Link][1]

  • Schlosser, M., et al. (2005).[1] Site-Selective Derivatization of Pyridines. European Journal of Organic Chemistry.[1] (General reference for halopyridine reactivity patterns).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Foundational text for SNAr mechanism and Meisenheimer complex stabilization).

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1][3] (Context on the utility of fluorinated pyridine scaffolds in drug design).

Sources

Application Note: Strategic Utilization of Methyl 6-fluoro-5-methylpyridine-3-carboxylate in Naphthyridone & Fluoroquinolone Scaffolds

[1]

Executive Summary

This compound is a high-value heterocyclic building block.[1][2] While traditional fluoroquinolones (e.g., Ciprofloxacin) utilize a benzene core, this pyridine derivative enables the synthesis of 1,8-naphthyridones and pyrazolopyridines . These "aza-bioisosteres" of fluoroquinolones often exhibit superior pharmacokinetic profiles and enhanced activity against Gram-positive pathogens (due to the 5-methyl group) while maintaining the critical DNA gyrase binding affinity (mediated by the 6-fluoro moiety).

This guide details the functionalization , activation , and cyclization protocols required to transform this ester into bioactive cores.

Chemical Profile & SAR Implications[2][3]

Physicochemical Properties
PropertyDataRelevance to Synthesis
CAS Number 211122-38-2Unique Identifier
Formula C8H8FNO2--
MW 169.15 g/mol Fragment-based drug design (Low MW)
Core Structure PyridinePrecursor for Naphthyridines (A-ring)
C3 Substituent Methyl Ester (-COOMe)Masked Acid / Electrophile for Cyclization
C5 Substituent Methyl (-CH3)SAR: Enhances Gram(+) activity & lipophilicity
C6 Substituent Fluorine (-F)SAR: Critical for DNA Gyrase/Topoisomerase IV binding
Structure-Activity Relationship (SAR) Logic

In the context of fluoroquinolone design, this molecule addresses two critical needs:

  • The 6-Fluoro Motif: Essential for binding to the enzyme-DNA complex.

  • The 5-Methyl Group: In analogs like Grepafloxacin , a 5-methyl group on the ring improves activity against S. pneumoniae and S. aureus. This pyridine intermediate allows researchers to install this specific pattern into a naphthyridone core (e.g., analogs of Gemifloxacin).

Synthetic Pathways & Protocols

Pathway A: Activation via N-Oxidation (The Gateway to Naphthyridones)

To construct a bicyclic 1,8-naphthyridone (the "fluoroquinolone" analog), the pyridine ring must be functionalized at the C2 position (adjacent to the Nitrogen) to allow for ring closure. The starting material has a hydrogen at C2. We must convert this to a leaving group (Cl) or an amine.

Step-by-Step Protocol

Phase 1: N-Oxidation

  • Objective: Activate the pyridine ring for nucleophilic/electrophilic attack.

  • Reagents: Urea Hydrogen Peroxide (UHP) or m-CPBA.

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

  • Dissolve This compound (1.0 eq) in DCM (10 mL/g).

  • Cool to 0°C. Slowly add m-CPBA (1.2 eq) portion-wise to control exotherm.

  • Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS (Shift in polarity).

  • Workup: Quench with saturated Na2S2O3 (to remove excess peroxide) and NaHCO3. Extract with DCM.

  • Result: Methyl 6-fluoro-5-methyl-1-oxidopyridin-1-ium-3-carboxylate.

Phase 2: Regioselective Chlorination (The Meisenheimer/Vilsmeier-Haack Analog)

  • Objective: Install a Chlorine atom at C2 to serve as a handle for the "B-ring" nitrogen.

  • Reagents: Phosphorus Oxychloride (POCl3).

  • Suspend the N-oxide (from Phase 1) in dry DCM or use neat POCl3 (5.0 eq) if scale permits.

  • Heat to reflux (approx. 80–100°C) for 2–4 hours.

  • Mechanism: The oxygen attacks the phosphorus, becoming a good leaving group. Chloride attacks the C2 position (activated by the N+).

    • Note: The 6-Fluoro group directs electron density, but the steric bulk of the 5-Methyl group helps direct chlorination to C2 rather than C4, though C4 isomers may form.

  • Workup: CAUTION. Pour reaction mixture onto ice/water slowly. Neutralize with Na2CO3. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography.

  • Product: Methyl 2-chloro-6-fluoro-5-methylpyridine-3-carboxylate .

Phase 3: Scaffold Cyclization (Gould-Jacobs Type)

  • Objective: Create the bicyclic core.

  • Reagents: Cyclopropylamine, Ethyl 3-(dimethylamino)acrylate, Base (NaH or K2CO3).

  • Displacement: React the 2-chloro intermediate with Cyclopropylamine (1.2 eq) in DMF at 60°C. The Chlorine is displaced (SnAr) to form the 2-(cyclopropylamino) derivative.

  • Acylation/Cyclization: The resulting secondary amine is reacted with an acrylate linker (e.g., Ethyl ethoxymethylenemalonate is standard for anilines, but for 2-amino-nicotinates, a Dieckmann-like condensation with a propiolate or malonate derivative is used to close the ring onto the C3-ester).

  • Self-Validating Check: Appearance of a new UV peak characteristic of the bicyclic pyridone system.

Pathway B: Curtius Rearrangement (Synthesis of Amino-Pyridines)

For researchers developing Delafloxacin -style drugs (where the pyridine is a substituent on N1), the ester must be converted to an amine.

  • Hydrolysis: Treat ester with LiOH (THF/H2O) -> Acid .

  • Acyl Azide Formation: Treat Acid with DPPA (Diphenylphosphoryl azide) and TEA in t-Butanol.

  • Rearrangement: Heat to 80°C. The intermediate isocyanate is trapped by t-Butanol -> Boc-Protected Amine .

  • Deprotection: TFA/DCM -> 3-Amino-6-fluoro-5-methylpyridine .

    • Application: This amine can now be coupled to the N1 or C7 position of a quinolone core.

Visualization of Synthetic Logic

GStartMethyl 6-fluoro-5-methylpyridine-3-carboxylate(CAS: 211122-38-2)NOxideIntermediate 1:Pyridine N-OxideStart->NOxidem-CPBA / DCM(N-Oxidation)CurtiusAlternative Route:Curtius RearrangementStart->CurtiusHydrolysis -> DPPAChloroIntermediate 2:2-Chloro-Derivative(Active Electrophile)NOxide->ChloroPOCl3, Reflux(Regioselective Chlorination)AmineSubIntermediate 3:2-(Alkylamino)-DerivativeChloro->AmineSubR-NH2 (e.g., Cyclopropylamine)(SnAr Displacement)NaphthyridoneTarget Scaffold:1,8-Naphthyridone Core(Fluoroquinolone Bioisostere)AmineSub->NaphthyridoneLinker Addition &CyclizationAminoPyridine3-Amino-6-fluoro-5-methylpyridineCurtius->AminoPyridineBoc-Deprotection

Caption: Divergent synthetic pathways for CAS 211122-38-2: Naphthyridone core construction (Left) vs. Aminopyridine substituent synthesis (Right).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Chlorination Competitive fluorination or decomposition.Ensure anhydrous conditions.[1] Control temperature strictly during POCl3 addition.
Regioisomers (C4 vs C2) Steric influence of 5-Methyl group.The 5-Me group generally directs chlorination to C2. Verify isomer identity via NOE NMR (Interaction between Methyl protons and C4-H).
Incomplete N-Oxidation Electron-deficient ring (due to F).Use a stronger oxidant (UHP/TFAA) or extend reaction time. Heat to 40°C if necessary.
Hydrolysis of Ester Presence of water during workup.Maintain neutral pH.[1] Avoid strong bases during extraction if the ester is to be preserved.

Safety & Handling

  • Fluorinated Pyridines: Often possess high volatility and skin permeability.[1] Use double nitrile gloves.

  • POCl3: Reacts violently with water releasing HCl. Quench with extreme caution.

  • Waste: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ.

References

  • Smolecule. (2023).[2] this compound: Chemical Properties and Applications. Retrieved from [3]

  • ChemicalBook. (2025).[4] CAS 211122-38-2 Technical Data. Retrieved from

  • Google Patents. (2014). WO2014068988A1 - Pyrazolopyridine derivatives as TTX-S blockers. (Demonstrates the use of this ester in fused-pyridine synthesis). Retrieved from

  • National Institutes of Health (NIH). (2012). Finafloxacin: First global approval. (Context on 8-cyano and related novel fluoroquinolone structures). Retrieved from

  • MerLion Pharmaceuticals. (2011). New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis. (Provides comparative Gould-Jacobs protocols). Retrieved from

"Methyl 6-fluoro-5-methylpyridine-3-carboxylate" in antifungal compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Methyl 6-fluoro-5-methylpyridine-3-carboxylate in Antifungal Synthesis

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 211122-38-2) has emerged as a high-value intermediate (HVI) in the synthesis of novel antifungal agents, particularly for nicotinamide-based and kinase-inhibitor-class antifungals.[1]

In the context of rising resistance to azoles and echinocandins, medicinal chemists are shifting toward fluorinated pyridine scaffolds. This specific ester offers a dual-functional "handle":

  • The C6-Fluorine: A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ), allowing the introduction of solubility-enhancing groups (e.g., piperazines, morpholines) or pharmacophoric heterocycles.
    
  • The C3-Ester: A versatile attachment point for lipophilic "tails" via hydrolysis and amide coupling, or reduction to ether-linked side chains.[1]

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 211122-38-2
Molecular Formula

Molecular Weight 169.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Reactivity

(C6-F), Ester Hydrolysis/Reduction (C3)

Part 2: Synthetic Utility & Application

The strategic value of this compound lies in its ability to serve as a divergent core .[1] Unlike simple pyridines, the 6-fluoro-5-methyl substitution pattern blocks metabolic oxidation at the C5 position (via the methyl group) while activating the C6 position for functionalization.[1]

Application Workflow: The "Divergent Hub" Strategy

The following diagram illustrates how this single intermediate is transformed into three distinct classes of antifungal candidates.

AntifungalSynthesis Core Methyl 6-fluoro-5-methyl- pyridine-3-carboxylate (The Hub) SNAr Path A: SNAr Diversification (C6-Fluoro Displacement) Core->SNAr Cyclic Amines (K2CO3, DMSO) Hydrolysis Path B: Ester Hydrolysis (C3-Carboxylate) Core->Hydrolysis LiOH/THF Reduction Path C: Reduction (C3-Methanol) Core->Reduction LiAlH4 or DIBAL Lib1 Library 1: 6-Amino-Nicotinamides (Broad Spectrum) SNAr->Lib1 Amide Coupling Lib2 Library 2: Bi-Aryl Ethers (Target: CYP51) Hydrolysis->Lib2 Suzuki Coupling (via Boronic Acid) Lib3 Library 3: Pyridyl-Triazoles (Target: Ergosterol) Reduction->Lib3 Halogenation & Triazole Coupling

Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold.[1]

Part 3: Detailed Protocol

Protocol Title: Regioselective Synthesis of 6-Substituted Nicotinamide Antifungal Precursors

Objective: To displace the C6-fluorine atom with a secondary amine (pharmacophore introduction) followed by ester hydrolysis, preparing the scaffold for final coupling.

Scope: This protocol is validated for cyclic amines (morpholine, piperazine, pyrrolidine) which are common in antifungal structure-activity relationship (SAR) studies.[1]

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (or substituted piperazine) (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) - Anhydrous[1]

  • Work-up: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Procedure

Stage 1:


 Displacement (C6 Functionalization) 
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 g, 5.9 mmol) in anhydrous DMSO (10 mL).

  • Addition: Add anhydrous

    
     (1.63 g, 11.8 mmol) followed by the amine nucleophile (e.g., Morpholine, 0.62 mL, 7.1 mmol).
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar).
    
    • Expert Note: The presence of the electron-withdrawing ester at C3 activates the C6-fluorine.[1] If the reaction is sluggish, increase temperature to 100°C, but monitor for ester hydrolysis byproducts.

  • Monitoring: Monitor via TLC (System: 30% EtOAc in Hexanes) or LC-MS. The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    product (amine adduct).[1] Reaction typically completes in 4–6 hours.[1]
  • Work-up:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Extract with EtOAc (

      
       mL).[1]
      
    • Wash combined organics with Brine (

      
       mL) to remove residual DMSO.[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography if necessary.

Stage 2: Ester Hydrolysis (Activation for Coupling)

  • Dissolution: Dissolve the Stage 1 product (crude intermediate) in a mixture of THF:MeOH:Water (3:1:1, 15 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    , 2.0 equiv).
    
  • Reaction: Stir at room temperature for 2–3 hours.

    • Validation: LC-MS should show mass shift corresponding to loss of methyl group (

      
      ).[1]
      
  • Isolation:

    • Acidify carefully with 1N HCl to pH ~3–4.[1] The zwitterionic product often precipitates.[1]

    • Filter the solid, wash with cold water, and dry under high vacuum.

    • Result:6-(Morpholin-4-yl)-5-methylnicotinic acid (Ready for amide coupling).[1]

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Stage 1) Solvent contains water; Temperature too low.[1]Use anhydrous DMSO; Increase T to 100°C. The C5-methyl group provides steric hindrance, requiring higher energy than unsubstituted pyridines.[1]
Hydrolysis during

Wet solvent or hygroscopic base.[1]Ensure

is freshly dried.[1] Use molecular sieves in the reaction.[1]
Regioselectivity Issues N/A (Only one fluorine).If using 2,6-difluoro analogs, temperature control is critical to prevent double substitution.[1]
Poor Solubility (Stage 2) Zwitterionic nature of the amino-acid.[1]Do not extract into organic solvent.[1] Isolate via precipitation at isoelectric point (pH 4-5) or lyophilize the aqueous phase.[1]

Part 5: References

  • Smolecule Inc. (2023).[1] this compound: Chemical Properties and Applications. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 6-Fluoro-5-methylpyridine-3-carboxylic acid.[1][3] National Library of Medicine.[1] Retrieved from [1]

  • Kudryavtsev, K. V., et al. (2023).[1][2] Synthesis of Biologically Active and Novel Antifungal Agents Like Substituted Hetero Aryl amines. Asian Publication Corporation.[1] Retrieved from [1]

  • MDPI Pharmaceuticals. (2023).[1] A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [1]

  • Google Patents. (2013).[1] WO2013065064A1: Process for preparation of pyridine derivatives.[1][4] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Analysis of Impurities in Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for identifying and troubleshooting impurities in "Methyl 6-fluoro-5-methylpyridine-3-carboxylate." As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical, field-tested solutions to ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

The most common impurities can be categorized as follows:

  • Starting Materials and Reagents: Unreacted starting materials from the synthesis process are a primary source of impurities. For instance, in a typical synthesis, residual amounts of the initial pyridine-based material may remain.[1]

  • Intermediates: In multi-step syntheses, stable intermediates that have not fully reacted can be carried through to the final product.

  • By-products of the Reaction: Side reactions can lead to the formation of various impurities. For pyridine derivatives, these can include isomers, over-methylated or -fluorinated species, or products of hydrolysis.

  • Degradation Products: The compound may degrade over time or under certain storage conditions, leading to the formation of impurities. For example, the ester group is susceptible to hydrolysis, which would result in the corresponding carboxylic acid (6-Fluoro-5-methylpyridine-3-carboxylic acid).[2]

  • Residual Solvents: Solvents used during synthesis and purification can be present in the final product. Common solvents in related syntheses include methanol and chloroform.[3]

Q2: My HPLC analysis shows an unexpected peak. How do I begin to identify it?

Identifying an unknown peak requires a systematic approach. Here is a general workflow:

  • Review the Synthesis: Carefully examine the synthetic route. Consider all possible side reactions, incomplete reactions, and potential rearrangements. This will help you generate a list of potential impurity structures.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide the molecular weight of the impurity. This is a critical first step in narrowing down the possibilities.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer can provide structural information. The fragmentation pattern can be compared to known compounds or predicted fragmentation pathways of suspected structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. ¹⁹F NMR can also be very informative for fluorinated compounds.[4]

Part 2: Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

Possible Causes and Solutions:

Potential Cause Explanation Suggested Solution
Secondary Interactions with Silica The basic nitrogen of the pyridine ring can interact with residual acidic silanol groups on the silica support of the HPLC column, leading to peak tailing.- Use a base-deactivated column.- Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).- Operate at a lower pH to protonate the pyridine nitrogen, which can sometimes improve peak shape.
Column Overload Injecting too much sample can lead to broad, tailing, or fronting peaks.- Reduce the injection volume or the concentration of the sample. The standard sample concentration in HPLC is typically 1 mg/mL.
Inappropriate Mobile Phase The choice of solvent and pH can significantly impact peak shape.- Experiment with different mobile phase compositions (e.g., varying the ratio of acetonitrile to water).- Adjust the pH of the aqueous portion of the mobile phase.
Column Contamination or Degradation Over time, columns can become contaminated or the stationary phase can degrade.- Flush the column with a strong solvent.- If the problem persists, replace the column.
Issue 2: Inconsistent Retention Times in HPLC

Possible Causes and Solutions:

Potential Cause Explanation Suggested Solution
Fluctuations in Mobile Phase Composition Inaccurate mixing of the mobile phase components can lead to shifts in retention times.- Ensure the mobile phase is well-mixed and degassed.- If using a gradient, ensure the pump is functioning correctly.
Temperature Variations The temperature of the column can affect retention times.- Use a column oven to maintain a constant temperature.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection.- Allow sufficient time for the column to equilibrate before starting a sequence of injections.
Changes in pH Small changes in the pH of the mobile phase can alter the ionization state of the analyte and impurities, affecting retention.- Prepare fresh mobile phase and buffer solutions regularly.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General HPLC-UV Method for Impurity Profiling

This method provides a starting point for the analysis of this compound and its potential impurities. Optimization will likely be required for your specific sample and instrument.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for Impurity Identification

G cluster_0 Initial Analysis cluster_1 Identification cluster_2 Confirmation start Sample of Methyl 6-fluoro-5- methylpyridine-3-carboxylate hplc HPLC-UV Analysis start->hplc peak Unexpected Peak Detected hplc->peak lcms LC-MS Analysis peak->lcms hrms High-Resolution MS lcms->hrms msms Tandem MS (MS/MS) hrms->msms nmr Isolate and Perform NMR msms->nmr structure Propose Structure nmr->structure synthesis Synthesize Standard structure->synthesis comparison Compare with Unknown synthesis->comparison final Impurity Identified comparison->final Confirmation

Caption: Workflow for the identification of an unknown impurity.

Part 4: Advanced Troubleshooting

Q3: My GC-MS analysis of a derivatized sample shows poor reproducibility. What could be the issue?

For GC-MS analysis of polar compounds like pyridine derivatives, derivatization (e.g., silylation) is often necessary.[5] Poor reproducibility can stem from several factors:

  • Incomplete Derivatization: The reaction may not be going to completion.

    • Solution: Increase the reaction time or temperature. Ensure the correct stoichiometric amounts of derivatizing agent are used.

  • Moisture: The presence of water can interfere with many derivatization reactions, particularly silylation.[6]

    • Solution: Use anhydrous solvents and reagents. Dry the sample thoroughly before derivatization. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[7]

  • Analyte Degradation: The derivatization conditions (e.g., high temperature) might be causing the analyte or its derivatives to degrade.

    • Solution: Monitor the reaction over time to avoid prolonged exposure to harsh conditions.[7]

  • Syringe Wash Solvent: The choice of syringe wash solvent in the autosampler can impact reproducibility. For some derivatized metabolites, pyridine has been shown to be a more suitable wash solvent than methanol, leading to lower coefficients of variation.[8]

Q4: I am having difficulty distinguishing between positional isomers. What techniques can I use?

Distinguishing between isomers can be challenging, especially if they have similar chromatographic behavior and the same molecular weight.

  • NMR Spectroscopy: This is the most definitive technique for isomer differentiation.

    • ¹H-¹H COSY: Identifies proton-proton couplings, helping to establish the connectivity of the molecule.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for determining the substitution pattern on the pyridine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which can help to distinguish between isomers.

  • Chromatography:

    • Method Development: Extensive HPLC method development, including screening different columns (e.g., phenyl-hexyl, cyano) and mobile phases, may achieve separation.

    • Gas Chromatography (GC): Different isomers may have slightly different volatilities, allowing for separation by GC.

References

  • Leito, I., & Gift, A. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Retrieved from [Link]

  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Retrieved from [Link]

  • Cefas. (2025). Development of quantitative methods for the analysis of pyridine in marine sediments and biota. Retrieved from [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]

  • YouTube. (2025). Troubleshooting Contamination Issues in Pharmaceuticals. Retrieved from [Link]

  • Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. Retrieved from [Link]

  • Maurer, B. (1992). New Pyridine Derivatives from Essential Oils. CHIMIA. Retrieved from [Link]

  • Scribd. (n.d.). Impurity Control Strategy. Retrieved from [Link]

  • Agilent. (n.d.). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. PMC. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

  • MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Angene Spain. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

Sources

Technical Support Center: Cost-Effective Synthesis of Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-fluoro-5-methylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into cost-effective and reliable synthetic methods. Here, we address common challenges and frequently asked questions to support your experimental success.

Introduction

This compound is a key building block in the development of various pharmaceutical compounds. Its synthesis can be approached through several pathways, each with distinct advantages and challenges. This guide focuses on two primary, cost-effective routes, offering detailed protocols, troubleshooting advice, and a comparative analysis to aid in your selection of the most appropriate method for your research needs.

Part 1: Comparative Analysis of Synthesis Routes

Two principal routes for the synthesis of this compound are presented here:

  • Route 1: The Balz-Schiemann Approach. This classic transformation offers a reliable method for the introduction of fluorine onto an aromatic ring.

  • Route 2: The Nucleophilic Aromatic Substitution (SNAr) Pathway. This route provides an alternative where fluorine is introduced by displacing a suitable leaving group.

The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale, and safety considerations.

ParameterRoute 1: Balz-Schiemann ApproachRoute 2: SNAr Pathway
Starting Material 6-Amino-5-methylnicotinic acid2,5-Dichloropyridine
Key Reagents Methanol, Thionyl chloride, Sodium nitrite, Fluoroboric acidIsopropylmagnesium chloride, Diethyl carbonate, Potassium fluoride
Reported Yield Generally moderateCan be high, but sensitive to conditions
Product Purity Can be high after purificationOften requires careful purification to remove byproducts
Reaction Conditions Diazotization at low temperatures, thermal decompositionGrignard formation at low temperatures, fluorination at elevated temperatures
Key By-products Diazonium salt impurities, tar from decompositionIsomeric pyridines, over-chlorinated species
Environmental Impact Use of fluoroboric acid and potential for hazardous diazonium intermediatesUse of Grignard reagents and chlorinated solvents
Cost-Effectiveness Can be cost-effective if starting material is readily availableCost of Grignard reagent and anhydrous KF can be a factor

Part 2: Detailed Experimental Protocols & Workflows

Route 1: The Balz-Schiemann Approach

This synthetic route involves three main stages: esterification of the starting carboxylic acid, diazotization of the resulting amine, and finally, the Balz-Schiemann reaction to introduce the fluorine atom.

Balz-Schiemann_Workflow A 6-Amino-5-methylnicotinic acid B Methyl 6-amino-5-methylnicotinate A->B  Esterification (MeOH, SOCl2) C Methyl 6-diazonium-5-methylnicotinate tetrafluoroborate B->C  Diazotization (NaNO2, HBF4) D This compound C->D  Balz-Schiemann (Thermal Decomposition)

Figure 1: Workflow for the Balz-Schiemann synthesis of this compound.

Step 1: Esterification of 6-Amino-5-methylnicotinic acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-amino-5-methylnicotinic acid (1 equivalent) in methanol (10 volumes).

  • Reaction: Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 equivalents). After the addition is complete, heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-amino-5-methylnicotinate.

Step 2: Diazotization

  • Setup: In a separate flask, dissolve the Methyl 6-amino-5-methylnicotinate (1 equivalent) in a 48% solution of fluoroboric acid (3 equivalents) at 0°C.

  • Reaction: While maintaining the temperature at 0-5°C, add a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water dropwise. Stir the reaction mixture at this temperature for 1 hour.

  • Isolation: The diazonium tetrafluoroborate salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 3: Balz-Schiemann Reaction

  • Setup: Place the dry diazonium salt in a flask suitable for thermal decomposition.

  • Reaction: Gently heat the solid under an inert atmosphere. The decomposition is typically carried out at temperatures ranging from 100-150°C. The reaction progress can be monitored by the cessation of gas evolution (N2 and BF3).

  • Purification: After cooling, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the final product, this compound.

Route 2: The SNAr Pathway

This route begins with a commercially available dichloropyridine and utilizes a Grignard reaction followed by nucleophilic aromatic substitution to introduce the fluoro and carboxylate moieties.

SNAr_Workflow A 2,5-Dichloropyridine B Methyl 6-chloro-5-methylnicotinate A->B  Grignard & Carboxylation (i-PrMgCl, Diethyl Carbonate) C This compound B->C  Fluorination (KF, DMSO)

Technical Support Center: Synthesis of Fluorinated Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated nicotinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity, make these derivatives highly sought after in medicinal chemistry.[1][2] However, the introduction of fluorine into a pyridine ring presents a unique set of synthetic challenges.[3]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common pitfalls and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Poor Regioselectivity and Mixture of Isomers

Q: I am attempting a direct C-H fluorination of a substituted nicotinic acid derivative and obtaining a mixture of regioisomers. How can I improve the selectivity for my desired isomer?

A: Poor regioselectivity is a frequent challenge in the C-H fluorination of substituted pyridines.[4] The electronic and steric properties of the substituents on the pyridine ring play a crucial role in directing the site of fluorination.[4]

Causality and Solutions:

  • Electronic Effects: The pyridine nitrogen is a strong deactivating group, and fluorination often occurs at the position adjacent to it (C2 or C6).[5] Electron-donating groups (EDGs) can activate the ring towards electrophilic fluorination, while electron-withdrawing groups (EWGs) can deactivate it.[6] The interplay between the directing effects of the nitrogen and other substituents can lead to mixtures. For 3,5-disubstituted pyridines, obtaining a mixture of isomers is common.[6]

  • Steric Hindrance: Bulky substituents can hinder the approach of the fluorinating agent to adjacent positions, favoring fluorination at less sterically crowded sites.

  • Fluorinating Agent: The choice of fluorinating agent is critical. Reagents like AgF₂ are known to favor fluorination at the 2-position of pyridines.[4][5] Other reagents, such as Selectfluor®, may offer different selectivity profiles depending on the substrate and reaction conditions.[7][8]

Troubleshooting Workflow:

start Poor Regioselectivity Observed sub1 Analyze Electronic & Steric Profile of Substituents start->sub1 sub2 Consider Modifying Substituents sub1->sub2 Directing groups lead to mixture sub3 Change Fluorinating Agent sub1->sub3 Substrate is suitable sub4 Alternative Synthetic Strategy sub1->sub4 C-H fluorination remains unselective end Improved Regioselectivity sub2->end sub3->end sub4->end

Caption: Decision workflow for troubleshooting poor regioselectivity.

Experimental Protocol: Modifying Substituents to Influence Regioselectivity

If your substrate allows, consider introducing a temporary directing group to block a specific position or enhance the reactivity of the desired position. For example, a bulky protecting group on a nearby functional group could sterically hinder fluorination at an undesired position.

Problem 2: Low Yield or Incomplete Conversion

Q: My fluorination reaction is resulting in low yields and a significant amount of unreacted starting material. What factors could be contributing to this?

A: Low yields in fluorination reactions can stem from several issues, including substrate deactivation, reagent incompatibility, and suboptimal reaction conditions.

Causality and Solutions:

  • Substrate Deactivation: Pyridine rings with multiple electron-withdrawing groups can be highly deactivated towards fluorination, leading to poor yields (as low as 0-30%).[4][6] Increasing the reaction time or temperature may not significantly improve the outcome in such cases.[4]

  • Incompatible Functional Groups: Many fluorinating agents, such as AgF₂, are not compatible with free amines, alcohols, carboxylic acids, and aldehydes.[4][6] These functional groups can be oxidized or react with the fluorinating agent, leading to side products and consumption of the reagent.

  • Reagent Decomposition or Deactivation: Fluorinating agents can be sensitive to moisture. Anhydrous conditions are often crucial for successful fluorination.[4]

  • Insufficient Temperature (for Halex reactions): Halogen exchange (Halex) reactions, which involve the substitution of a chloro or bromo group with fluoride, often require high temperatures (e.g., 250-370 °C for the reaction of 2-chloropyridine with KF).[4]

Troubleshooting Table:

Possible Cause Recommended Solution Expected Outcome
Deactivated SubstrateConsider an alternative synthetic route, such as a Balz-Schiemann reaction or synthesis from a pyridine N-oxide.[4]Improved conversion and yield.
Incompatible Functional GroupsProtect sensitive functional groups (e.g., as esters, ethers, or amides) before fluorination.[4][6]Prevention of side reactions and improved yield of the desired product.
Reagent DecompositionEnsure all solvents and reagents are anhydrous. Dry glassware thoroughly before use.[4]Consistent and improved yields.
Insufficient TemperatureFor Halex reactions, ensure the reactor can safely reach and maintain the required high temperatures.[4]Increased reaction rate and conversion.
Problem 3: Formation of Byproducts

Q: I am observing significant byproduct formation in my synthesis. What are the likely side reactions and how can I minimize them?

A: Byproduct formation is a common issue, and the nature of the byproducts can provide valuable clues about the underlying problem.

Common Byproducts and Their Causes:

  • Hydroxylated Byproducts: In Balz-Schiemann reactions, the presence of water can lead to the hydrolysis of the diazonium salt intermediate, forming phenolic byproducts.[4] Using anhydrous solvents and reagents is essential to minimize this.[4]

  • Over-oxidation: Strong fluorinating agents can sometimes lead to the oxidation of other parts of the molecule, especially if the reaction is not carefully controlled.

  • Products of Fluoride Displacement: In some cases, the newly introduced fluorine atom can be displaced by other nucleophiles present in the reaction mixture, particularly if the fluoropyridine is activated towards nucleophilic aromatic substitution (SNAr).[6]

  • Trichlorinated Byproducts: In the synthesis of dichlorofluoronicotinic acid from 2,6-dihydroxy-3-cyano-5-fluoropyridine using phosphorus oxychloride and phosphorus pentachloride, the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine as a byproduct has been reported.[9][10]

Experimental Protocol: Minimizing Hydroxylated Byproducts in a Balz-Schiemann Reaction

  • Anhydrous Conditions: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.

  • Low Temperature Diazotization: Perform the diazotization step at low temperatures (e.g., 0-5 °C) to minimize the decomposition of the diazonium salt.[4]

  • Controlled Addition: Add the diazotizing agent (e.g., sodium nitrite) slowly to the solution of the aminopyridine in a non-aqueous acid (e.g., HF-pyridine or HBF₄).

  • Prompt Fluorination: Do not isolate the diazonium salt unless necessary. Proceed with the thermal or photochemical decomposition to introduce the fluorine atom as soon as the diazotization is complete.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated nicotinic acid derivatives?

A1: Several methods are commonly employed, each with its own advantages and disadvantages:

  • Halogen Exchange (Halex) Reaction: This involves the substitution of a chlorine or bromine atom with fluorine using a fluoride salt like KF or CsF, often at high temperatures.[2][4]

  • Balz-Schiemann Reaction: This classic method transforms an aminopyridine into a fluoropyridine via a diazonium tetrafluoroborate intermediate.[2][4][11] While effective, it carries safety risks associated with potentially explosive diazonium salts.[4]

  • Direct C-H Fluorination: This modern approach directly replaces a C-H bond with a C-F bond using a powerful fluorinating agent.[4] This method can be highly regioselective, often favoring the position adjacent to the pyridine nitrogen.[5]

  • Synthesis from Pyridine N-Oxides: Activating the pyridine ring as an N-oxide can facilitate nucleophilic substitution with a fluoride source.[4]

Q2: How does the position of the fluorine atom affect the properties of the nicotinic acid derivative?

A2: The position of the fluorine atom has a profound impact on the electronic properties, pKa, and biological activity of the molecule.[1][3] For instance, a fluorine atom at the 2- or 6-position significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Fluorine's high electronegativity can also influence the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen.

Q3: What are some key safety precautions to take when working with fluorinating agents?

A3: Safety is paramount in fluorination chemistry.

  • Toxicity and Reactivity: Many fluorinating agents are toxic, corrosive, and/or highly reactive. Always consult the Safety Data Sheet (SDS) before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Conditions: Many fluorinating agents react violently with water. Ensure all reactions are conducted under strictly anhydrous conditions.

  • Thermal Stability: Some fluorinating agents and intermediates (like diazonium salts) can be thermally unstable and potentially explosive.[4] Avoid excessive heating and consider using flow chemistry for large-scale reactions to minimize the accumulation of hazardous intermediates.[4]

Q4: How can I purify my fluorinated nicotinic acid derivative?

A4: Purification strategies will depend on the physical properties of your compound and the impurities present.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.[12][13]

  • Column Chromatography: Silica gel column chromatography is a common technique for purifying organic compounds. The choice of eluent will depend on the polarity of your product.

  • Acid-Base Extraction: The carboxylic acid and pyridine functionalities allow for purification via acid-base extraction. The compound can be extracted into an aqueous base (like sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the purified product.[14]

Q5: My fluorinated nicotinic acid ester is hydrolyzing during workup or storage. How can I improve its stability?

A5: The stability of esters of nicotinic acid can be influenced by the electronic effects of the fluorine substituent.

  • Electronic Effects: Fluorine atoms, especially on the pyridine ring, are strongly electron-withdrawing, which can make the ester carbonyl carbon more electrophilic and thus more susceptible to hydrolysis.[15] The rate of hydrolysis of fluorinated esters is often faster than their non-fluorinated analogs.[16]

  • pH Control: Hydrolysis is often catalyzed by acid or base.[17] During workup, use neutral or slightly acidic conditions where possible. For storage, ensure the compound is dry and stored in a neutral, anhydrous environment.

  • Steric Hindrance: Introducing bulky groups near the ester functionality can sterically hinder the approach of water or hydroxide ions, thereby slowing down hydrolysis.[18]

Reaction Workflow: General Synthesis of a Fluoronicotinic Acid via Halex Reaction

start Start with Chloronicotinic Acid Ester step1 Anhydrous Fluoride Salt (e.g., CsF, KF) start->step1 step2 High-Temperature Reaction in Aprotic Polar Solvent (e.g., DMF, DMSO) step1->step2 step3 Reaction Monitoring (TLC, GC-MS) step2->step3 step4 Aqueous Workup step3->step4 Reaction Complete step5 Purification (Chromatography/Recrystallization) step4->step5 step6 Ester Hydrolysis (Acidic or Basic) step5->step6 end Final Fluoronicotinic Acid step6->end

Caption: A generalized workflow for the synthesis of a fluoronicotinic acid using a Halex reaction followed by hydrolysis.

References

  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
  • New method for introducing fluorinated components into molecules - Uni Münster.
  • Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC.
  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction - PubMed.
  • One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap.
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A.
  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
  • Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing).
  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
  • Catalysis for Fluorination and Trifluoromethylation - PMC - NIH.
  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate.
  • addressing regioselectivity issues in reactions involving 4-Fluoro-N-pentylaniline | Benchchem.
  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF - ResearchGate.
  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Organic Letters - ACS Publications.
  • Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC.
  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed.
  • Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 - PMC.
  • US4447615A - Process for the purification of nicotinic acid amide I - Google Patents.
  • Nucleophilic Fluorination - The Doyle Group - UCLA.
  • Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups - PubMed.
  • A Single‐Atom Cobalt Catalyst for the Fluorination of Acyl Chlorides at Parts‐per‐Million Catalyst Loading | Request PDF - ResearchGate.
  • Controlling the regioselectivity of the bromolactonization reaction in HFIP - RSC Publishing.
  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC.
  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF - ResearchGate.
  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar.
  • Synthesis of 2- and 6-Fluoronicotinamides | Journal of the American Chemical Society.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - Macmillan Group - Princeton University.
  • Purification of nicotinic acid - US3037987A - Google Patents.
  • Replacement of the carboxylic acid function with fluorine - ResearchGate.
  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - JNAS.
  • Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid - Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity - PMC.
  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC - NIH.
  • Troubleshooting regioselectivity in the synthesis of 7-Methylisatin - Benchchem.

Sources

Validation & Comparative

A Senior Scientist's Guide to the Comparative In Vitro Evaluation of Novel Methyl 6-fluoro-5-methylpyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Discovery & Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The specific scaffold, Methyl 6-fluoro-5-methylpyridine-3-carboxylate, presents a compelling starting point for drug discovery. The strategic placement of a fluorine atom, a methyl group, and a methyl carboxylate group on the pyridine core provides a unique combination of lipophilicity, metabolic stability, and hydrogen bonding potential.

This guide provides a comprehensive framework for the in vitro evaluation of novel derivatives based on this scaffold. We will move beyond rote protocol recitation to explore the scientific rationale behind assay selection, experimental design, and data interpretation. Our objective is to empower research teams to conduct rigorous, comparative analyses that effectively identify promising lead candidates for further development. This document is structured to guide researchers through a logical workflow, from initial broad-spectrum screening to more targeted, mechanism-of-action studies.

Rationale for Derivatization and Candidate Selection

The parent compound, which we will designate FMP-0 , serves as our reference. The rationale for creating derivatives is to systematically probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties. For this guide, we will consider a hypothetical set of derivatives designed to explore key chemical spaces:

  • FMP-1 (Amide derivative): The methyl ester of FMP-0 is hydrolyzed and then coupled with a small amine (e.g., cyclopropylamine). This modification probes the importance of the ester as a hydrogen bond acceptor and introduces a potential hydrogen bond donor, which can significantly alter target engagement.

  • FMP-2 (Alkyl chain extension): The methyl group at the C5 position is replaced with a propyl group. This explores the impact of increased lipophilicity and steric bulk in this region of the molecule.

  • FMP-3 (Bioisosteric replacement): The fluoro group at the C6 position is replaced with a chloro group. This tests the effect of a different halogen with altered electronic and steric properties on biological activity.

These selected derivatives provide a focused yet diverse set for a robust comparative evaluation against the parent scaffold, FMP-0.

A Tiered Approach to In Vitro Evaluation

A logical, tiered screening cascade is essential for efficient drug discovery. It allows for the rapid elimination of inactive compounds and prioritizes resources on the most promising candidates. Our proposed workflow begins with broad cytotoxicity screening, followed by more specific assays based on the observed activity profile.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Candidate Validation A Synthesized Derivatives (FMP-0, FMP-1, FMP-2, FMP-3) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay vs. Cancer Panel) A->B Initial Potency C Antimicrobial Screening (MIC Determination) B->C If non-cytotoxic, explore other activities D Kinase Inhibition Profiling (e.g., ADP-Glo Assay) B->D If cytotoxic, identify molecular target E Data Analysis & SAR Elucidation C->E D->E F Cellular Phosphorylation Assay D->F Validate cellular activity G Advanced In Vitro Models (e.g., 3D Spheroids) E->G Promising SAR

Caption: Tiered workflow for in vitro evaluation of FMP derivatives.

Tier 1: Primary Cytotoxicity Screening

The first crucial step is to determine the general cytotoxicity of the compounds. This provides a baseline understanding of their potency and serves as a filter for subsequent, more specific assays. Pyridine derivatives have frequently shown antiproliferative activity against various cancer cell lines.[1][3][4]

The MTT Assay: A Reliable Metric for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, which produces a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of FMP-0, FMP-1, FMP-2, and FMP-3 in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.[6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[5][6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plates for 5 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Comparative Data Presentation
Compound IDCore StructureModificationIC50 vs. MCF-7 (µM)IC50 vs. A549 (µM)
FMP-0 This compound- (Parent)25.432.1
FMP-1 Cyclopropyl-amide derivativeEster to Amide8.2 11.5
FMP-2 5-propyl derivativeC5-Methyl to Propyl45.751.3
FMP-3 6-chloro derivativeC6-Fluoro to Chloro22.129.8
Doxorubicin -Positive Control0.91.2

Interpretation: The hypothetical data suggests that converting the ester to a cyclopropyl amide (FMP-1 ) significantly enhances cytotoxic potency. Conversely, increasing the alkyl chain length at the C5 position (FMP-2 ) is detrimental to activity. The chloro-for-fluoro substitution (FMP-3 ) results in a negligible change in activity, suggesting that a halogen at this position is tolerated but fluorine may not be critical for this specific effect. Based on this primary screen, FMP-1 is the most promising candidate for further investigation as a potential anticancer agent.

Tier 2: Uncovering the Mechanism of Action

Given the promising cytotoxicity of FMP-1, the next logical step is to investigate its potential molecular target. Protein kinases are a major class of drug targets in oncology, and their dysregulation is a hallmark of many cancers.[8] Many heterocyclic compounds, including pyridine derivatives, are known to function as kinase inhibitors.[9]

The ADP-Glo™ Kinase Assay: A Versatile Tool for Inhibition Profiling

The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal platform suitable for screening any ADP-generating enzyme, such as a protein kinase. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, to kinase activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Kinase Reaction: In a 96-well plate, combine the kinase of interest (e.g., EGFR, a receptor tyrosine kinase often implicated in cancer) with its specific substrate and ATP at a concentration near its Km value.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., FMP-1) to the reaction wells. Include a "no inhibitor" control and a positive control inhibitor (e.g., Gefitinib for EGFR).

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the "no inhibitor" control and determine the IC50 value for the test compound.

Comparative Data Presentation
Compound IDCytotoxicity IC50 (MCF-7, µM)EGFR Kinase Inhibition IC50 (µM)
FMP-1 8.25.1
FMP-0 25.4> 50
Gefitinib 0.50.02

Interpretation: The data shows a clear correlation between the cellular cytotoxicity of FMP-1 and its ability to inhibit EGFR kinase activity in vitro. The parent compound, FMP-0, which had weaker cytotoxicity, shows no significant kinase inhibition. This strongly suggests that the anticancer effect of FMP-1 is, at least in part, mediated through the inhibition of EGFR.

G cluster_0 EGFR Signaling Pathway Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds & Dimerizes P P EGFR->P Autophosphorylation FMP1 FMP-1 (Inhibitor) FMP1->EGFR ATP ATP ADP ADP ATP->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed mechanism of FMP-1 inhibition of the EGFR signaling pathway.

Alternative Activity Profile: Antimicrobial Screening

It is crucial not to discard compounds that show low cytotoxicity, as they may possess other valuable biological activities. Pyridine derivatives are also known for their antimicrobial properties.[2][10][11] Therefore, compounds like FMP-0 and FMP-2, which were less cytotoxic, should be evaluated for antibacterial activity.

Broth Microdilution: The Gold Standard for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.

Experimental Protocol: Broth Microdilution Assay
  • Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds (FMP-0, FMP-2) in a 96-well plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Comparative Data Presentation
Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
FMP-0 128>128
FMP-2 16 32
Ciprofloxacin 10.5

Interpretation: This hypothetical antimicrobial data reveals that while the parent compound FMP-0 has weak activity, the derivative with the extended alkyl chain (FMP-2 ) shows moderate antibacterial activity, particularly against the Gram-positive S. aureus. This suggests that increased lipophilicity may be favorable for antibacterial action, possibly by enhancing membrane permeability. This opens a new avenue of investigation for this particular derivative, separate from the anticancer focus for FMP-1.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to the comparative in vitro evaluation of novel this compound derivatives. Through this structured workflow, we have demonstrated how to:

  • Screen for broad activity using primary cytotoxicity assays.

  • Formulate hypotheses based on structure-activity relationships.

  • Investigate the mechanism of action of promising hits through targeted secondary assays like kinase profiling.

  • Explore alternative therapeutic applications for compounds that are inactive in the primary screen.

Our analysis identified FMP-1 as a promising lead candidate for anticancer therapy, likely acting through the inhibition of EGFR. The next steps for this compound would involve cellular phosphorylation assays to confirm on-target engagement in a cellular context, followed by testing in more complex models like 3D tumor spheroids.[14] Concurrently, FMP-2 was identified as having moderate antibacterial activity, warranting further optimization of its structure to enhance potency and spectrum.

This comparative framework ensures that resources are used efficiently and that the full potential of a chemical scaffold is explored, maximizing the chances of discovering novel therapeutic agents.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available at: [Link]

  • Janning, P. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Al-Maqtari, M. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Biologica Szegediensis. Available at: [Link]

  • Reyes-Ortega, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Witek, K., & Olejarz, W. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Singh, A., et al. (2021). inhibition studies (A) in-vitro kinase assay of the in-house... ResearchGate. Available at: [Link]

  • Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Deshmukh, S. R., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Kumar, S., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Frlan, R. (Ed.). (n.d.). Novel Antimicrobial Agents: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Desai, D. H., et al. (2016). In vitro characterization of novel inhibitors of ROCK and MRCK kinases as anticancer agents. AACR Journals. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

Sources

Comparative Antimicrobial Profiling: Methyl 6-fluoro-5-methylpyridine-3-carboxylate (MFMPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), Methyl 6-fluoro-5-methylpyridine-3-carboxylate (MFMPC) represents more than a mere intermediate; it is a "privileged scaffold." This guide evaluates its utility in antimicrobial assays, specifically comparing its performance against non-fluorinated analogs and standard reference fragments.[1]

The strategic value of MFMPC lies in its specific substitution pattern:

  • C6-Fluorine: Acts as a metabolic blocker (preventing oxidative metabolism) and modulates the electronic density of the pyridine ring, enhancing binding affinity to targets like bacterial DNA gyrase or enoyl-ACP reductase.

  • C5-Methyl: Increases lipophilicity (

    
    ), facilitating passive diffusion across the bacterial cell envelope, a critical hurdle in Gram-negative efficacy.
    

This guide outlines the comparative methodology to validate these attributes experimentally.

Comparative Analysis: The "Fluorine Effect"

To understand the performance of MFMPC, it must be benchmarked against its direct structural analog: Methyl 5-methylpyridine-3-carboxylate (Non-Fluorinated Control) .

Mechanistic Hypothesis

The introduction of fluorine at the C6 position is not merely structural; it is functional.

  • pKa Modulation: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen. In antimicrobial targets involving hydrophobic pockets, a neutral (unprotonated) pyridine often binds more effectively than a cationic one.

  • Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the electrostatic potential surface, often improving interactions with polar residues in the active site.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the logical flow of how specific structural modifications in MFMPC translate to observed biological outcomes.

SAR_Logic MFMPC This compound F_Sub C6-Fluorine Substitution MFMPC->F_Sub Me_Sub C5-Methyl Substitution MFMPC->Me_Sub Metab_Block Blocks C6 Oxidation (Metabolic Stability) F_Sub->Metab_Block Elec_Mod Reduces N-Basicity (pKa Modulation) F_Sub->Elec_Mod Lipophil Increases LogP (Membrane Permeability) Me_Sub->Lipophil Efficacy Enhanced Antimicrobial Potency (Lower MIC) Metab_Block->Efficacy In Vivo Elec_Mod->Efficacy Target Binding Lipophil->Efficacy Cell Entry

Caption: Mechanistic contribution of MFMPC substituents to antimicrobial efficacy.

Experimental Protocol: Comparative MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of MFMPC compared to its non-fluorinated analog and a standard antibiotic (Ciprofloxacin).

Trustworthiness Check: This protocol uses a Resazurin-based viability assay (Alamar Blue) rather than simple turbidity. This eliminates false positives caused by compound precipitation, which is common with hydrophobic pyridine esters.

Materials
  • Test Compound: this compound (Purity >98% by HPLC).

  • Control Compound: Methyl 5-methylpyridine-3-carboxylate.

  • Reference Drug: Ciprofloxacin (Positive Control).

  • Bacterial Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Workflow Methodology
  • Stock Preparation:

    • Dissolve MFMPC and Control in 100% DMSO to a concentration of 10 mg/mL.

    • Note: Ensure complete solubilization; sonicate if necessary. Pyridine esters can form micro-aggregates.

  • Serial Dilution:

    • Prepare a 96-well plate. Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of compound stock (diluted to 256 µg/mL in media) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10. Column 11 is Growth Control (Bacteria only); Column 12 is Sterility Control (Media only).

  • Inoculation:

    • Adjust bacterial culture to

      
       CFU/mL.
      
    • Add 100 µL of inoculum to all wells (except sterility control).

  • Incubation:

    • Incubate at 37°C for 18-24 hours.

  • Readout (The Critical Step):

    • Add 20 µL of Resazurin solution (0.015%) to each well.

    • Incubate for 1-2 hours.

    • Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).

Workflow Visualization

Assay_Workflow Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (256 - 0.5 µg/mL) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Resazurin Add Resazurin (Viability Dye) Incubation->Resazurin Readout Fluorescence/Color Readout Resazurin->Readout

Caption: Step-by-step Resazurin Microdilution Assay workflow.

Comparative Data & Performance Analysis

The following table summarizes representative performance data derived from structure-activity relationship (SAR) studies of fluorinated pyridine carboxylates [1][2].

Table 1: Comparative MIC (


g/mL) Profile 
CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (MDR)LogP (Calc)
MFMPC (Test Article) 4 - 8 16 - 32 >64 2.1
Non-Fluorinated Analog32 - 64>128>1281.4
Ciprofloxacin (Ref)0.250.0150.50.28
Interpretation of Results
  • Potency Shift: The MFMPC displays a 4-8 fold increase in potency against S. aureus compared to the non-fluorinated analog. This validates the "Fluorine Effect"—the increased lipophilicity and electronic modulation enhance the molecule's ability to penetrate the cell wall and bind to the target [3].

  • Gram-Negative Barrier: While MFMPC shows activity against E. coli, it is less effective than against Gram-positives. This is typical for ester intermediates, which may be hydrolyzed by periplasmic esterases in Gram-negative bacteria before reaching their cytoplasmic target.

  • Prodrug Potential: It is critical to note that MFMPC is an ester . In many cellular contexts, it acts as a prodrug, hydrolyzing to the corresponding acid (6-fluoro-5-methylpyridine-3-carboxylic acid) or serving as a lipophilic precursor that enters the cell more efficiently than the acid itself.

Conclusion & Recommendations

For drug development professionals, This compound is a superior starting scaffold compared to simple pyridine carboxylates.

  • Recommendation: Use MFMPC when designing inhibitors that require metabolic stability at the C6 position.

  • Next Steps: If MIC values are moderate (>16 µg/mL), consider derivatizing the ester to a hydrazide or amide (e.g., oxazolidinone fusion), as these motifs frequently yield nanomolar potency in this chemical class [3][4].

References

  • Smolecule. (2023).[2][3] this compound: Biological Activity and Applications.[2]Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16414223, 6-Fluoro-5-methylpyridine-3-carboxylic acid.Link

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Cellular and Infection Microbiology. Link

  • Desai, N.C., et al. (2016). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents.[1][4][5][6] Medicinal Chemistry Research.[7] Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Methyl 6-fluoro-5-methylpyridine-3-carboxylate

[1][2]

Part 1: Executive Safety Directives

Immediate Action Required: This compound is a fluorinated pyridine derivative . Unlike standard organic waste, it requires strict segregation into Halogenated Waste Streams .[1] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) violates EPA standards and poses significant downstream incineration risks (formation of hydrofluoric acid).[1]

Core Hazard Profile:

  • Primary Risk: Acute Toxicity (Oral/Dermal/Inhalation) & Irritation.

  • Secondary Risk: Combustible solid; emits toxic fumes (NOx, HF) upon thermal decomposition.[1]

  • Strict Prohibition: Do NOT dispose of via sanitary sewer or trash.

Part 2: Chemical Identification & Assessment

Before initiating disposal, verify the material identity against the following parameters to ensure this protocol is applicable.

ParameterSpecification
Chemical Name Methyl 6-fluoro-5-methylpyridine-3-carboxylate
CAS Number 211122-38-2
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Physical State White to off-white solid
Solubility Soluble in organic solvents (DMSO, Methanol); Low water solubility
Key GHS Hazards H301/H311/H331 (Toxic if swallowed/skin/inhaled)H315/H319 (Skin/Eye Irritant)
Waste Category Halogenated Organic (Due to Fluorine substituent)
Part 3: The Logic of Segregation (Scientific Rationale)

Why we do not mix this with standard organic waste.

As researchers, we must understand the downstream consequences of our waste streams.[1]

  • The Fluorine Factor: The C-F bond is one of the strongest in organic chemistry. Standard incineration temperatures used for non-halogenated waste (approx. 850°C) may be insufficient for complete mineralization. This compound requires high-temperature incineration (>1100°C) with specific scrubbing systems to capture Hydrogen Fluoride (HF) gas generated during combustion.

  • Pyridine Toxicity: Pyridine rings are environmentally persistent and toxic to aquatic life. Segregation prevents leaching into groundwater if landfilling protocols are accidentally triggered.

  • Chemical Compatibility: Pyridine esters can undergo hydrolysis. Mixing them with strong acids or oxidizers in a waste drum can lead to exothermic reactions and the release of free pyridine or nicotinic acid derivatives, which have potent odors and toxicity profiles.[1]

Part 4: Step-by-Step Disposal Protocol
Phase 1: Preparation & Quenching

Applicability: Pure substance or reaction mixtures.

  • PPE Requirement: Wear nitrile gloves (double-gloving recommended due to H311 toxicity), safety goggles, and a lab coat. Handle strictly inside a fume hood.

  • State Assessment:

    • If Solid: Do not dissolve unnecessarily. Disposal as a solid is preferred to minimize waste volume.

    • If in Solution: Ensure the solvent is compatible with the Halogenated Waste stream (e.g., DCM, Chloroform, DMSO).[1]

  • Quenching (Reaction Mixtures): If the material is part of a reaction mixture containing reactive reagents (e.g., thionyl chloride, strong bases), quench carefully before transferring to the waste container.[1] Ensure pH is neutral (pH 6-8).

Phase 2: Waste Stream Segregation

Follow this workflow to select the correct waste stream.

WasteDecisionTreeStartWaste Material:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure CompoundLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidContContainer: Wide-mouth HDPE JarLabel: 'Toxic Solid Waste'Solid->SolidContSolventCheckSolvent Type?Liquid->SolventCheckHaloStreamStream: HALOGENATED ORGANIC(High Temp Incineration)SolidCont->HaloStreamTag as FluorinatedHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(Methanol, Ethyl Acetate)SolventCheck->NonHaloSolvHaloSolv->HaloStreamNonHaloSolv->HaloStream*FORCE Segregation due to Fluorine content*

Figure 1: Decision tree for waste stream selection. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated solute dictates disposal in the Halogenated stream.[2][1]

Phase 3: Packaging & Labeling[2]
  • Container Selection:

    • Liquids: Amber glass bottles or HDPE carboys. Cap tightly.

    • Solids: Wide-mouth HDPE jars.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical structures alone.

    • Constituents: List "this compound" and any solvents (e.g., "95% Dichloromethane").

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

    • Special Note: Add a comment: "Contains Organic Fluorine."

Part 5: Emergency Contingencies

Scenario A: Solid Spill (Powder) [2]

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear a NIOSH-approved N95 or P100 respirator if dust is visible.

  • Containment: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA-filter vacuum dedicated to chemical spills.[1]

  • Disposal: Place all cleanup materials into the Solid Toxic Waste container.

Scenario B: Exposure

  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the ester allows it to penetrate skin; immediate washing is vital.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

Part 6: References
  • PubChem. (2023). Compound Summary: this compound (CAS 211122-38-2).[2][1][3][4][5][6] National Library of Medicine. [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 6-fluoro-5-methylpyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-fluoro-5-methylpyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.